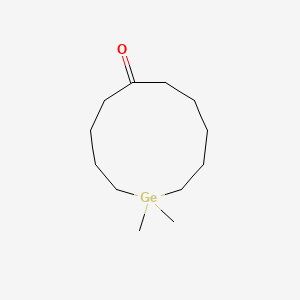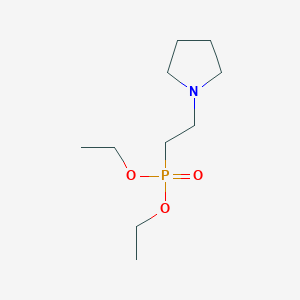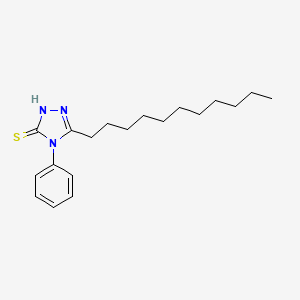
1-Methyl-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-propylurea is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.1616 It is a derivative of urea, where one hydrogen atom is replaced by a methyl group and another by a propyl group
準備方法
1-Methyl-3-propylurea can be synthesized through several methods. One common synthetic route involves the reaction of methyl isocyanate with propylamine under controlled conditions. The reaction typically proceeds as follows:
CH3NCO+C3H7NH2→CH3NHCONHC3H7
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis.
化学反応の分析
1-Methyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-3-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 1-Methyl-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
類似化合物との比較
1-Methyl-3-propylurea can be compared to other urea derivatives, such as:
1-Methyl-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-3-butylurea: Contains a butyl group, leading to different physical and chemical properties.
1-Methyl-3-phenylurea: The phenyl group introduces aromaticity, affecting reactivity and applications.
特性
CAS番号 |
38014-52-7 |
|---|---|
分子式 |
C5H12N2O |
分子量 |
116.16 g/mol |
IUPAC名 |
1-methyl-3-propylurea |
InChI |
InChI=1S/C5H12N2O/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) |
InChIキー |
XEQNRQBTAKVTJE-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


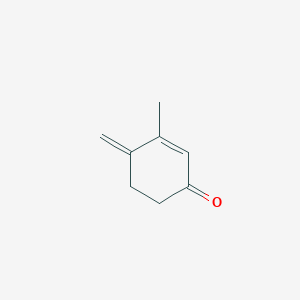
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
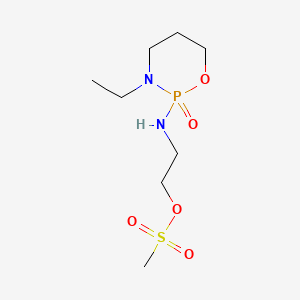
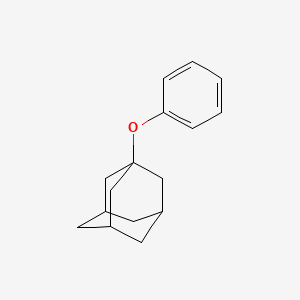
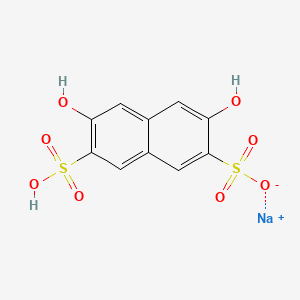
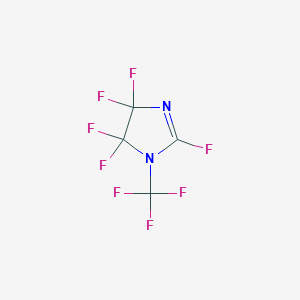
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
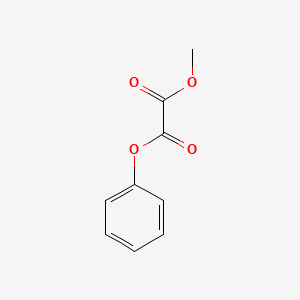
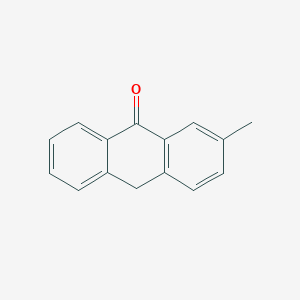
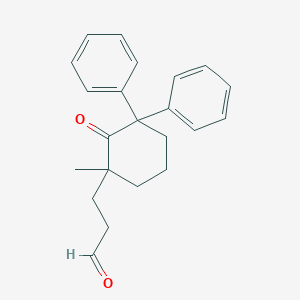
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
